Physicochemical Profiling and Synthetic Utility of 7-Chloroisoquinolin-1-amine in Targeted Drug Discovery
Physicochemical Profiling and Synthetic Utility of 7-Chloroisoquinolin-1-amine in Targeted Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently leverage the isoquinoline core as a "privileged scaffold." Specifically, 7-Chloroisoquinolin-1-amine (CAS: 1196154-21-8) serves as a critical building block for developing ATP-competitive kinase inhibitors, such as those targeting Rho-associated protein kinase (ROCK) and RAF1[1][2]. The strategic placement of a primary amine at the C1 position and a chlorine atom at the C7 position significantly modulates the physicochemical profile of the molecule, dictating its solubility, lipophilicity, and target-binding thermodynamics.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic methodologies, and validation protocols for 7-Chloroisoquinolin-1-amine, designed for researchers and drug development professionals.
Structural and Physicochemical Properties
The intrinsic physicochemical properties of 7-Chloroisoquinolin-1-amine dictate its behavior in both synthetic workflows and biological assays.
Causality of Structural Features:
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The C1-Amino Group: This primary amine is the cornerstone of the pharmacophore. It acts as a critical hydrogen-bond donor, interacting directly with the backbone carbonyl of the kinase hinge region. Simultaneously, the adjacent endocyclic nitrogen acts as a hydrogen-bond acceptor, creating a bidentate binding motif that mimics the adenine ring of ATP[3].
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The C7-Chloro Substituent: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the isoquinoline ring system, subtly lowering the basicity (pKa) of the endocyclic nitrogen. In drug design, lowering the pKa of basic amines is a proven strategy to enhance membrane permeability and optimize the pharmacokinetic (PK) profile, preventing the molecule from being fully protonated and trapped in acidic cellular compartments[1].
Quantitative Data Summary
Table 1: Key Physicochemical and Structural Parameters
| Parameter | Value | Causality / Significance |
| CAS Number | 1196154-21-8 | Unique chemical identifier for regulatory and procurement tracking[4]. |
| Molecular Formula | C9H7ClN2 | Defines the exact atomic composition[4]. |
| Molecular Weight | 178.62 g/mol | Low MW allows for extensive functionalization in Fragment-Based Drug Discovery (FBDD)[1][4]. |
| Melting Point | 134.4–136.0 °C | Indicates high crystalline lattice energy; useful for rapid purity validation[5]. |
| SMILES | NC1=C2C(C=CC(=C2)Cl)=CC=N1 | Structural representation utilized for in silico computational docking[4]. |
| HRMS (ESI-TOF) | m/z 179.0369 [M+H]+ | Exact mass validation ensures synthetic integrity[5]. |
Application in Drug Discovery: Kinase Inhibition Pathways
In fragment-based drug discovery (FBDD), 1-aminoisoquinolines are classical hinge-binding motifs. When targeting ROCK1/2 or RAF1, 7-Chloroisoquinolin-1-amine derivatives competitively bind to the ATP pocket. This blockade prevents the phosphorylation of downstream substrates (such as MLC2 in the ROCK pathway), ultimately arresting actin cytoskeleton reorganization—a critical mechanism in treating cardiovascular diseases and melanoma[2][3].
Logical relationship of 7-Chloroisoquinolin-1-amine derivatives in ROCK/RAF1 kinase inhibition.
Synthetic Methodology: C-H Activation Strategy
Traditional syntheses of substituted isoquinolines often suffer from poor regioselectivity and require pre-functionalized, halogenated starting materials. A modern, atom-economical approach utilizes transition-metal-catalyzed C-H activation[5].
Step-by-Step Protocol: Synthesis via C-H Activation
Rationale: We employ a C-H activation strategy because it bypasses the need for halogenated precursors at the C-H functionalization site, utilizing 3-phenyl-1,2,4-oxadiazol-5(2H)-one as a traceless directing group that ultimately decarboxylates to form the primary amine.
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Reaction Setup: In an oven-dried Schlenk tube, charge 7-chloro-substituted 3-phenyl-1,2,4-oxadiazol-5(2H)-one (0.2 mmol) and vinylene carbonate (0.4 mmol, 2.0 equiv)[5].
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Catalyst Addition: Add the transition metal catalyst (e.g., Rhodium-based) and an appropriate fluorinated solvent (e.g., Trifluoroethanol, TFE).
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Causality: TFE is chosen because its high polarity stabilizes the metallacycle intermediate, while its low nucleophilicity prevents it from coordinating with and poisoning the metal catalyst.
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Thermal Activation: Stir the mixture at 100–120 °C under an inert atmosphere (N2 or Ar) for 12–24 hours[5].
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Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The highly polar oxadiazolone starting material will have a low Rf value. The emergence of a new, UV-active spot with a higher Rf confirms the successful decarboxylation and annulation.
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Purification: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: EtOAc/Hexane gradient).
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Yield & Appearance: Yields approximately 35% of a yellow solid (Mp 134.4–136.0 °C)[5].
Experimental Protocols for Physicochemical Characterization
To ensure trustworthiness and scientific integrity, synthesized batches must undergo rigorous self-validating analytical profiling before being utilized in biological assays.
Protocol: Structural Elucidation via NMR and HRMS
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Sample Preparation for NMR: Dissolve 5-10 mg of the purified yellow solid in 0.5 mL of CDCl3.
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Causality: CDCl3 is chosen for its lack of proton signals (save for the residual CHCl3 peak at 7.26 ppm) and excellent solubilizing power for moderately lipophilic heterocycles.
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1H NMR Acquisition (600 MHz): Acquire the proton spectrum.
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Validation Criteria: The spectrum acts as a self-validating system for structural integrity. You must observe the primary amine (-NH2) as a broad singlet around δ 5.46 ppm (integrating for 2H). The distinct doublet at δ 7.91 ppm (J = 5.9 Hz) corresponds to the C3 proton, which is highly deshielded by the adjacent endocyclic nitrogen, confirming the regiochemistry of the annulation[5].
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13C NMR Acquisition (150 MHz): Acquire the carbon spectrum.
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Validation Criteria: Nine distinct carbon signals must be present, with the C1 (amidine-like carbon) appearing furthest downfield around δ 155.1 ppm due to its attachment to two nitrogen atoms[5].
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HRMS (ESI-TOF): Dilute the sample in MeOH with 0.1% Formic Acid.
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Causality: Formic acid promotes the protonation of the basic isoquinoline nitrogen, drastically improving ionization efficiency in positive ion mode.
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Validation Criteria: The exact mass must be found at m/z 179.0369 (Calculated for C9H7ClN2H+: 179.0371). Crucially, the spectrum must display a characteristic 3:1 isotopic pattern (M : M+2), which is the definitive signature of a single chlorine atom[5].
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Experimental workflow from synthesis to biological validation.
References
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Title: C–H Activation-Engaged Synthesis of Diverse Fused-Heterocycles from the Reactions of 3-Phenyl-1,2,4-oxadiazol-5(2H)-ones with Vinylene Carbonate Source: Organometallics - ACS Publications URL: [Link]
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Title: Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
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Title: Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors Source: ResearchGate URL: [Link]
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Title: Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL: [Link]
Sources
- 1. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. appchemical.com [appchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
